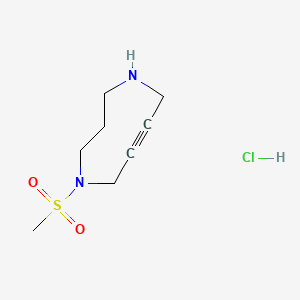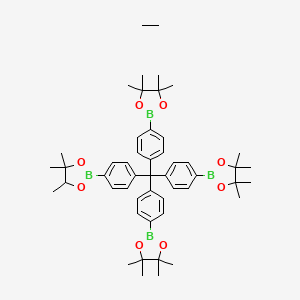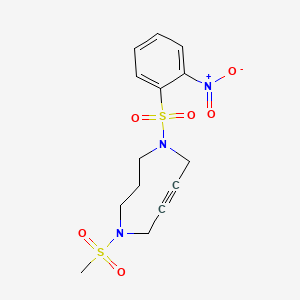
DACN(Ms,Ns)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DACN(Ms,Ns) is a chemical compound with the molecular formula C14H17N3O6S2 . It is a click chemistry reagent containing a cyclic alkyne group . The full chemical name is N-(Mesyl)-N’-(2-nosyl)-4,8-diazacyclononyne .
Synthesis Analysis
DACN(Ms,Ns) has been efficiently synthesized by a one-pot double Nicholas approach . This approach involves mapping the three dynamic features (i.e., API calls, DLL loads, and registry operations) of malware to the R, G, and B channels of an image respectively .
Molecular Structure Analysis
The molecular weight of DACN(Ms,Ns) is 387.4 g/mol . The IUPAC name is 1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne . The InChI and Canonical SMILES are also provided in the PubChem database .
Chemical Reactions Analysis
DACN(Ms,Ns) is known to react with azides smoothly under copper-free conditions . This reaction is part of the strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes .
Physical And Chemical Properties Analysis
DACN(Ms,Ns) has several computed properties. It has a molecular weight of 387.4 g/mol, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 8, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 387.05587762 g/mol . It has a Topological Polar Surface Area of 137 Ų and a Heavy Atom Count of 25 .
科学研究应用
DACN(Ms,Ns) has been studied for its potential to act as a therapeutic agent for various neurological diseases and conditions. Studies have shown that DACN(Ms,Ns) can act as a dopamine agonist, meaning it can increase the levels of dopamine in the brain. This has been studied as a potential therapeutic agent for Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and depression. Additionally, DACN(Ms,Ns) has been studied as a potential therapeutic agent for other neurological conditions such as schizophrenia, anxiety, and addiction.
作用机制
Target of Action
DACN(Ms,Ns) is a click chemistry reagent containing a cyclic alkyne group . The primary targets of DACN(Ms,Ns) are azides . Azides are a class of chemical compounds that contain three nitrogen atoms as a group, represented as (-N3). They are widely used in click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together.
Mode of Action
DACN(Ms,Ns) interacts with azides through a copper-free Huisgen reaction . This reaction is a [3+2] cycloaddition in which a compound with a terminal alkyne group (like DACN(Ms,Ns)) reacts with an azide to form a five-membered ring structure. The reaction proceeds smoothly under copper-free conditions , making it suitable for biological applications where copper ions might be harmful.
Biochemical Pathways
The biochemical pathways affected by DACN(Ms,Ns) are those involving the ligation of molecules . Ligation, in this context, refers to the process of joining two molecules together. The copper-free Huisgen reaction of DACN(Ms,Ns) with azides allows for the ligation of a wide variety of molecules, making it a versatile tool in fields such as biological chemistry and material chemistry .
Pharmacokinetics
It’s noted that dacn(ms,ns) shows higher water solubility than its predecessor, n ts-dacns . This suggests that DACN(Ms,Ns) might have better bioavailability due to its increased solubility.
Result of Action
The result of DACN(Ms,Ns) action is the formation of a stable five-membered ring structure with the target azide . This reaction is highly specific and efficient, leading to the ligation of the desired molecules .
Action Environment
The action of DACN(Ms,Ns) is influenced by the presence of copper ions. The Huisgen reaction proceeds smoothly under copper-free conditions , which is beneficial in biological environments where copper ions might be harmful. Additionally, DACN(Ms,Ns) is designed to be small and hydrophilic , which could enhance its stability and efficacy in aqueous environments.
实验室实验的优点和局限性
The advantages of using DACN(Ms,Ns) in laboratory experiments include its ability to increase the levels of dopamine in the brain and its ability to act as a dopamine agonist. Additionally, DACN(Ms,Ns) is relatively easy to synthesize and is readily available. The limitations of using DACN(Ms,Ns) in laboratory experiments include its potential to have side effects and its potential to interact with other drugs. Additionally, the effects of DACN(Ms,Ns) may vary depending on the specific laboratory conditions and the animal model being used.
未来方向
There are several potential future directions for the use of DACN(Ms,Ns). One potential direction is to further investigate the effects of DACN(Ms,Ns) on neurological diseases and conditions, such as Parkinson’s disease, Alzheimer’s disease, Huntington’s disease, and depression. Additionally, further research could be done to investigate the potential side effects of DACN(Ms,Ns), as well as its potential interactions with other drugs. Furthermore, further research could be done to investigate the potential therapeutic effects of DACN(Ms,Ns) on other neurological conditions, such as schizophrenia, anxiety, and addiction. Finally, further research could be done to investigate the potential use of DACN(Ms,Ns) as a therapeutic agent for other diseases and conditions.
合成方法
The synthesis of DACN(Ms,Ns) involves the use of a chemical reaction called hydroxylation. In this reaction, the hydroxyl group of an organic molecule is replaced with a hydrogen atom. This reaction is used to create a variety of organic compounds, including DACN(Ms,Ns). The hydroxylation reaction can be carried out in either a laboratory or industrial setting. In the laboratory, the reaction is typically carried out in a solution containing a catalyst, such as a metal salt. In an industrial setting, the reaction is typically carried out in a gas phase.
属性
IUPAC Name |
1-methylsulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O6S2/c1-24(20,21)15-9-4-5-10-16(12-6-11-15)25(22,23)14-8-3-2-7-13(14)17(18)19/h2-3,7-8H,6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKDZBPRKZPTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC#CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![cis-2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B6286676.png)
![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
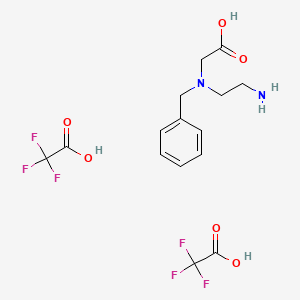
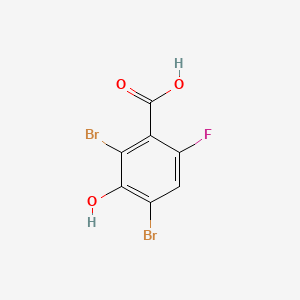

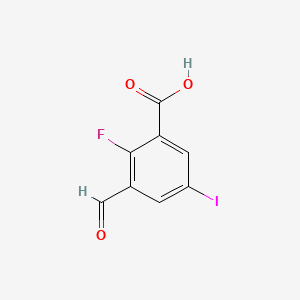
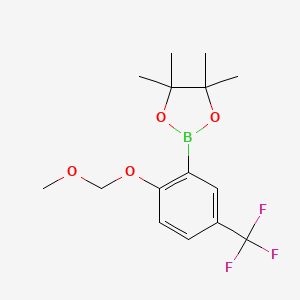


![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
